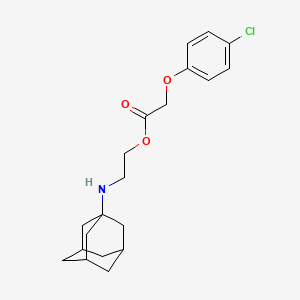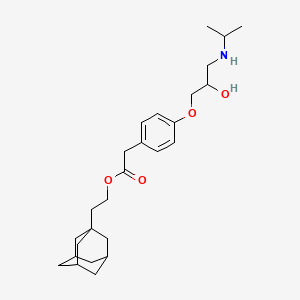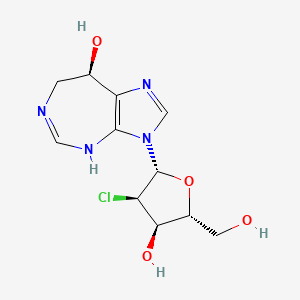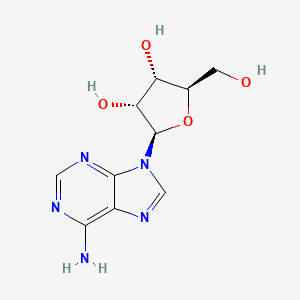![molecular formula C10H16N2O8S2 B1665084 [1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate CAS No. 132031-90-4](/img/structure/B1665084.png)
[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHR-15010 is a novel anti-arthritic agent.
Aplicaciones Científicas De Investigación
1. Synthesis and Stability in Medicinal Chemistry
"[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate" and related compounds play a crucial role in medicinal chemistry. Reuillon et al. (2012) discussed the importance of sulfamates in drug development, particularly noting their role in protecting groups during multi-step synthesis. Sulfamates like the one are synthesized using microwave heating and are stable to various chemical conditions, making them suitable for complex drug synthesis processes (Reuillon et al., 2012).
2. Anticancer Properties
Sulfamates, including “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate”, have been identified as potent anticancer agents. For example, Leese et al. (2005) reported that certain estrogen-3-O-sulfamates, which are closely related to the compound , exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential as multitargeted anticancer agents (Leese et al., 2005).
3. Inhibition of Carbonic Anhydrase Enzymes
Congiu et al. (2015) conducted research on sulfamates as inhibitors of carbonic anhydrase enzymes, which are targets in cancer treatment. Their findings suggest that compounds like “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate” could inhibit various isoforms of carbonic anhydrase, an approach with therapeutic potential in cancer treatment (Congiu et al., 2015).
4. Imaging and Diagnostic Applications
Wang et al. (2011) explored the use of sulfamate derivatives in imaging, specifically in positron-emission-tomography (PET) for breast cancer. They synthesized a carbon-11-labeled sulfamate derivative, indicating the potential of such compounds in medical imaging and diagnosis of diseases like cancer (Wang et al., 2011).
5. Applications in Antiviral and Antibiotic Development
Winum et al. (2004) discussed the broader applications of sulfamates in pharmacology, including their role in developing antiviral agents and antibiotics. This research suggests the potential of “[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate” in these domains as well (Winum et al., 2004).
Propiedades
Número CAS |
132031-90-4 |
|---|---|
Nombre del producto |
[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate |
Fórmula molecular |
C10H16N2O8S2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
[1-(2-methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate |
InChI |
InChI=1S/C10H16N2O8S2/c1-17-9-4-2-3-5-10(9)18-6-8(20-22(12,15)16)7-19-21(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)(H2,12,15,16) |
Clave InChI |
LIGRNRZDEPMJQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(COS(=O)(=O)N)OS(=O)(=O)N |
SMILES canónico |
COC1=CC=CC=C1OCC(COS(=O)(=O)N)OS(=O)(=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(2-methoxyphenoxy)-1,2-propanediol bis(sulfamate ester) AHR 15010 AHR-15010 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



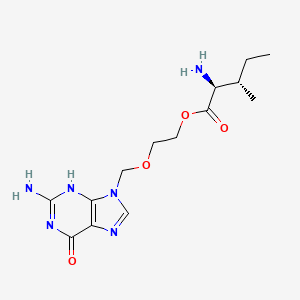
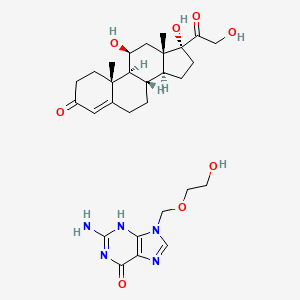
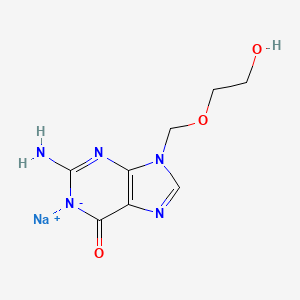

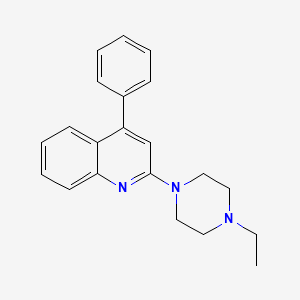
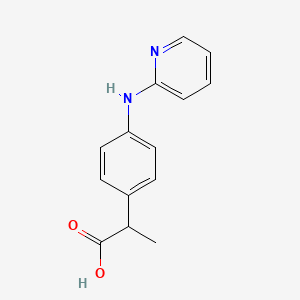

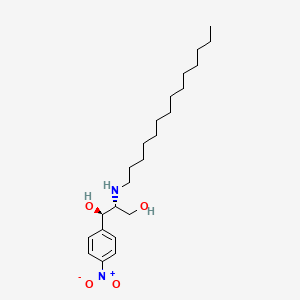
![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)
![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)
